molecular formula C21H19N3O2 B5826048 N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide CAS No. 5948-30-1

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide

Cat. No.: B5826048
CAS No.: 5948-30-1
M. Wt: 345.4 g/mol
InChI Key: JNYPRNRBNAQLFY-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and two phenyl groups attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide typically involves the condensation of 5-acetyl-6-methylpyrimidine derivatives with phenylacetic acid derivatives. One common method includes the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the pyrimidine ring . The reaction is usually carried out under reflux conditions in an organic solvent such as benzene or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-6-methylpyrimidine: A precursor in the synthesis of the target compound.

    2-phenylacetamide: A simpler amide derivative with similar structural features.

    Quinazoline derivatives: Compounds with a similar heterocyclic structure and potential biological activities.

Uniqueness

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-19(15(2)25)21(23-18(26)13-16-9-5-3-6-10-16)24-20(22-14)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYPRNRBNAQLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974881
Record name N-(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5948-30-1
Record name N-(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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